molecular formula C22H22N4O4S B11375383 3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11375383
M. Wt: 438.5 g/mol
InChI Key: RRPZBNQNONFUGH-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiadiazole ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.

    Pyrrolidinone Synthesis: The pyrrolidinone moiety is often prepared via cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzamide ring can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its potential bioactivity.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action of 3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and thiadiazole groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of both methoxy and thiadiazole groups in the same molecule is relatively rare and could lead to distinctive reactivity and bioactivity profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C22H22N4O4S/c1-13-6-4-5-7-16(13)26-12-15(11-19(26)27)21-24-25-22(31-21)23-20(28)14-8-9-17(29-2)18(10-14)30-3/h4-10,15H,11-12H2,1-3H3,(H,23,25,28)

InChI Key

RRPZBNQNONFUGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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